8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with a bicyclic amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
3-chloro-4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Bicyclo[3.2.1]oct-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups.
Spiro cyclopropanes: Compounds with related structural motifs used in various chemical and biological applications.
8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[32
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO2S/c14-12-8-11(6-7-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXGVCFYXKSVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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